

Spectroscopic Analysis of 1-Bromo-3-tert-butylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-3-tert-butylbenzene

Cat. No.: B1267464

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Bromo-3-tert-butylbenzene**, a key intermediate in various organic syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be invaluable for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-Bromo-3-tert-butylbenzene**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.51	td, J = 1.9, 0.3 Hz	1H	Ar-H
7.33-7.29	m	2H	Ar-H
7.17	ddd, J = 8.1, 7.7, 0.3 Hz	1H	Ar-H
1.31	s	9H	-C(CH ₃) ₃

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
152.5	Ar-C
132.5	Ar-C
129.5	Ar-C
125.0	Ar-C
122.5	Ar-C
122.0	Ar-C
34.5	-C(CH ₃) ₃
31.0	-C(CH ₃) ₃

Note: These are predicted chemical shifts generated using an online prediction tool.

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
199	High	[M+2] ⁺
197	High	[M] ⁺
41	Medium	Fragment Ion

Ionization Mode: Electron Ionization (EI)[2]

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description of Absorption
~3070	Aromatic C-H stretch
~2960	Aliphatic C-H stretch
~1570, ~1470	Aromatic C=C stretch
~880, ~780	C-H out-of-plane bending (aromatic)
~550	C-Br stretch

Note: This is a summary of expected characteristic absorption bands for the compound.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1-Bromo-3-tert-butylbenzene** (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The solution was transferred to a 5 mm NMR tube. The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

Infrared (IR) Spectroscopy

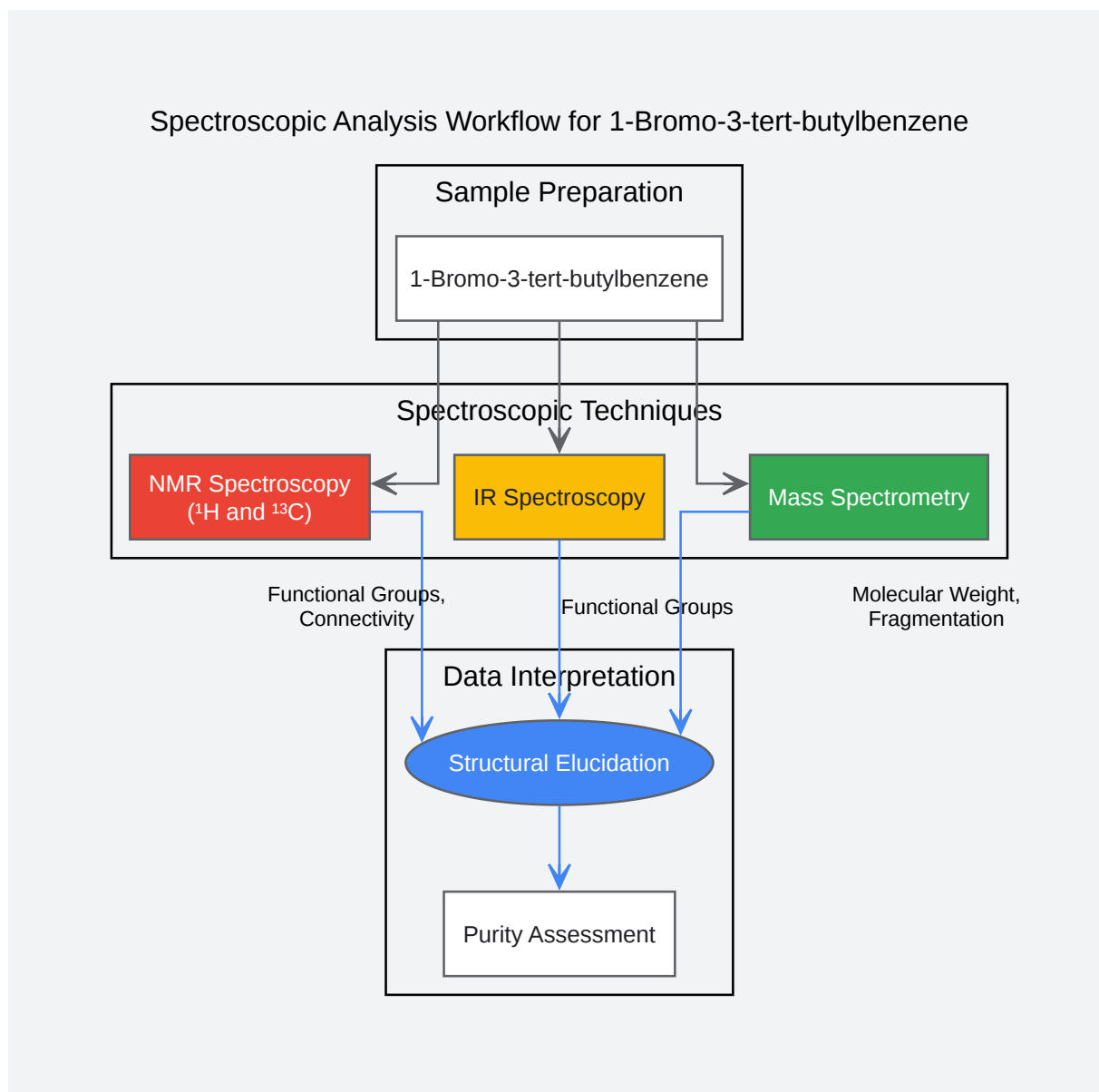
A drop of neat **1-Bromo-3-tert-butylbenzene** was placed between two sodium chloride (NaCl) plates to form a thin liquid film.^[3] The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument equipped with an electron ionization (EI) source.^[2] The sample was introduced into the mass spectrometer via the gas chromatograph. The mass spectrum was recorded over a mass-to-charge (m/z) range of 40-400.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **1-Bromo-3-tert-butylbenzene**.



[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-tert-butylbromobenzene synthesis - chemicalbook [chemicalbook.com]
- 2. 1-Bromo-3-tert-butylbenzene | C₁₀H₁₃Br | CID 343798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Bromo-3-tert-butylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267464#spectroscopic-data-for-1-bromo-3-tert-butylbenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com